Caffeic Acid

Antioxidant Free Radical Scavenging In Vitro Assay

Problem: Generic phenolic acids introduce variability and lack regulatory-grade traceability. Caffeic Acid (CAS 331-39-5) from BenchChem resolves this as a Certified Reference Material (CRM) with SI-unit traceability, essential for ISO/IEC 17025 and GLP compliance. Key Advantages: • 4.7× lower DPPH IC50 vs ferulic acid-maximal antioxidant sensitivity. • 1.78× higher aqueous solubility-vehicle-free dosing at 37°C. • 92.9% leukocyte migration reduction-catechol-specific anti-inflammatory activity. • CRM purity: (99.5 ± 0.7)%-direct metrological traceability. Batch-consistent, fully documented, global shipping.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 331-39-5
Cat. No. B190718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic Acid
CAS331-39-5
Synonyms3,4-dihydroxycinnamic acid
caffeic acid
caffeic acid, (E)-isomer
caffeic acid, (Z)-isomer
caffeic acid, monosodium salt
sodium caffeate
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)O)O
InChIInChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
InChIKeyQAIPRVGONGVQAS-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Caffeic Acid: Research & Analytical Standard


Caffeic Acid (CA, CAS 331-39-5) is a naturally occurring hydroxycinnamic acid (HCA) and a key dietary polyphenol, ubiquitously distributed across plant-derived foods and medicinal herbs [1]. It serves as a fundamental molecular scaffold in the biosynthesis of more complex phenolic acids and esters, such as chlorogenic acid and rosmarinic acid [2]. Structurally defined by its catechol moiety (3,4-dihydroxy substitution) on a phenylpropenoic acid backbone, caffeic acid is widely utilized as a reference standard for antioxidant and anti-inflammatory assays, and as a starting material for semi-synthetic derivative production.

Why Generic Substitutes Fail for Caffeic Acid


Procuring a generic 'phenolic acid' or even a close structural analog like ferulic acid under the assumption of functional equivalence is scientifically invalid due to critical, quantifiable divergences in pharmacodynamics, stability, and bioavailability. The catechol moiety of caffeic acid confers superior radical scavenging potency in certain models compared to monohydroxylated or methoxylated analogs [1]. However, this same structural feature renders caffeic acid significantly less stable at high pH compared to ferulic acid [2], and its aqueous solubility and oral bioavailability profile differ markedly from related compounds like chlorogenic acid and ferulic acid [3]. These specific, context-dependent properties demand precise compound selection; a substitution can drastically alter experimental outcomes or industrial process yields.

Caffeic Acid vs. Analogs: Quantitative Differentiation


Superior DPPH Scavenging vs. Ferulic & p-Coumaric Acids

In a direct comparative study evaluating the DPPH radical scavenging activity of hydroxycinnamic acids, caffeic acid demonstrated an IC50 value of 0.81 µg/mL, which is 4.7-fold more potent than trans-ferulic acid (IC50 = 3.81 µg/mL) and 252-fold more potent than p-coumaric acid (IC50 = 204.13 µg/mL) [1]. This finding is corroborated by another study reporting a DPPH IC50 for caffeic acid of 3.29 µM, compared to 15.20 µM for ferulic acid and >50,000 µM for m-coumaric acid, indicating that the catechol moiety of caffeic acid is a critical driver of its superior hydrogen-donating capacity [2].

Antioxidant Free Radical Scavenging In Vitro Assay

Higher Aqueous Solubility vs. Ferulic Acid

At 37°C, the aqueous solubility of caffeic acid is 1.61 mM, which is 1.78 times higher than that of its close analog, ferulic acid, measured at 0.906 mM under the same conditions [1]. This quantitative difference is critical for in vitro assay design and oral formulation development, where achieving target concentrations can be limiting.

Solubility Formulation Biopharmaceutics

Greater In Vivo Anti-Inflammatory Efficacy vs. Rosmarinic Acid

In a rat carrageenan-induced pleurisy model, intraperitoneal administration of caffeic acid at 5 mg/kg and 10 mg/kg reduced leukocyte migration by 66% and 92.9%, respectively, compared to the control group [1]. In stark contrast, animals treated with rosmarinic acid—a larger dimeric ester of caffeic acid—at the same doses showed no significant difference in leukocyte migration compared to the control [1]. Furthermore, caffeic acid at 10 mg/kg significantly increased tail-flick latency, demonstrating an antinociceptive effect not observed with rosmarinic acid [1].

Inflammation In Vivo Pharmacology Leukocyte Migration

Comparable Cmax, Inferior Alkaline Stability vs. Ferulic Acid

A systematic review of human intervention studies indicates that both caffeic acid and ferulic acid, as C6-C3 cinnamic acids, achieve similar peak plasma concentrations (Cmax = 423 nM) with Tmax values between 2.7 and 4.2 hours [1]. However, a critical distinction lies in their chemical stability: caffeic acid is not stable at high pH and undergoes irreversible spectral transformations, whereas ferulic acid resists major pH-induced degradation [2]. This means that while their absorption profiles are similar, caffeic acid is unsuitable for formulations or experiments requiring alkaline conditions, unlike ferulic acid.

Bioavailability Pharmacokinetics Stability

Certified Reference Material with Traceable Purity

Caffeic acid is available as a National First-Class Certified Reference Material (CRM) with a metrologically traceable purity value of (99.5 ± 0.7)% (k=2, P=0.95) [1]. This CRM status, established using orthogonal methods (mass balance and coulometric titration), is a quantifiable assurance of material quality that surpasses typical commercial standards . While high-purity analytical standards (e.g., ≥98.0% by HPLC) for compounds like ferulic acid or chlorogenic acid are widely available , the existence of a national CRM for caffeic acid provides a unique, higher-order metrological reference point for method validation, instrument qualification, and ensuring inter-laboratory comparability.

Analytical Standard Certified Reference Material Metrology

Caffeic Acid: High-Value Application Scenarios


Maximum Free Radical Scavenging in In Vitro Models

Caffeic acid is the preferred choice over ferulic and p-coumaric acids for cell-free antioxidant assays (e.g., DPPH, ABTS) where maximum potency is the primary endpoint. Its 4.7-fold lower IC50 against DPPH compared to ferulic acid [1] ensures that it will be the most sensitive probe for structure-activity relationship studies focused on the catechol moiety.

Aqueous-Based Formulations with Solubility Constraints

When formulating hydroxycinnamic acids into aqueous buffers, cell culture media, or liquid nutraceuticals at physiological temperature (37°C), caffeic acid provides a quantifiable solubility advantage. Its 1.78-fold higher aqueous solubility compared to ferulic acid [2] can be the decisive factor in achieving biologically relevant concentrations without resorting to co-solvents, thereby reducing vehicle-related artifacts.

In Vivo Inflammation Studies Outperforming Rosmarinic Acid

For in vivo models of acute inflammation, such as the carrageenan-induced pleurisy model, caffeic acid is the essential compound for investigating anti-inflammatory pathways independent of rosmarinic acid. The stark contrast in efficacy—a 92.9% reduction in leukocyte migration for caffeic acid vs. no effect for rosmarinic acid [3]—makes caffeic acid the only viable choice for testing hypotheses related to its specific, non-esterified form.

Metrological Traceability in Bioanalytical Method Validation

Analytical chemistry laboratories seeking to comply with stringent regulatory standards (e.g., ISO/IEC 17025, GLP) should procure caffeic acid as a Certified Reference Material. The availability of a national CRM with a certified purity of (99.5 ± 0.7)% [4] provides a direct, documented chain of traceability to the SI unit, which is not universally available for its analogs. This is a critical procurement decision for ensuring the legal defensibility and long-term comparability of analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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